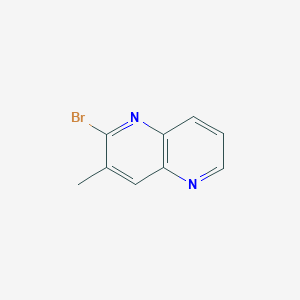
2-溴-3-甲基-1,5-萘啶
描述
2-Bromo-3-methyl-1,5-naphthyridine is a brominated derivative of 1,5-naphthyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 3-position on the naphthyridine ring system
科学研究应用
2-Bromo-3-methyl-1,5-naphthyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
Alkyl halides, such as this compound, are known to react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and modification of side chains .
Result of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
生化分析
Biochemical Properties
2-Bromo-3-methyl-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to act as a ligand, coordinating with metal ions such as palladium (II) to form complexes . These interactions are crucial in catalyzing various biochemical reactions, including oxidation and reduction processes. Additionally, 2-Bromo-3-methyl-1,5-naphthyridine can interact with nucleophilic and electrophilic reagents, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of 2-Bromo-3-methyl-1,5-naphthyridine on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromo-3-methyl-1,5-naphthyridine can modulate the activity of specific enzymes, leading to alterations in metabolic flux and gene expression patterns . These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-3-methyl-1,5-naphthyridine exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, 2-Bromo-3-methyl-1,5-naphthyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methyl-1,5-naphthyridine can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 2-Bromo-3-methyl-1,5-naphthyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methyl-1,5-naphthyridine vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Bromo-3-methyl-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . This compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . The interactions of 2-Bromo-3-methyl-1,5-naphthyridine with metabolic enzymes are crucial for its biological activity .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-methyl-1,5-naphthyridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methyl-1,5-naphthyridine is determined by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of 2-Bromo-3-methyl-1,5-naphthyridine is critical for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,5-naphthyridine typically involves the bromination of 3-methyl-1,5-naphthyridine. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-methyl-1,5-naphthyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: 2-Bromo-3-methyl-1,5-naphthyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form biaryl compounds.
Major Products Formed:
Oxidation: Formation of 2-bromo-3-methyl-1,5-naphthyridine-5-oxide.
Reduction: Formation of 2-bromo-3-methyl-1,5-naphthyridine derivatives with reduced functional groups.
Substitution: Formation of various substituted naphthyridine derivatives.
Coupling Reactions: Formation of biaryl compounds with different substituents.
相似化合物的比较
7-bromo-2-methoxy-3-methyl-1,5-naphthyridine
3-bromo-2-chloro-4-methyl-1,5-naphthyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-bromo-3-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGUNFREGFFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


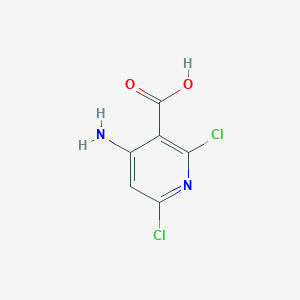
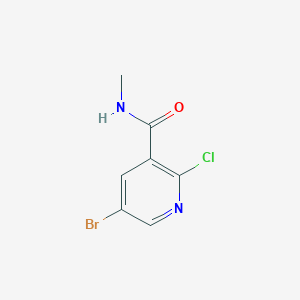
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)
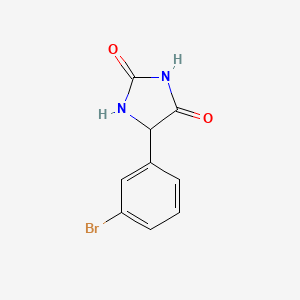
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
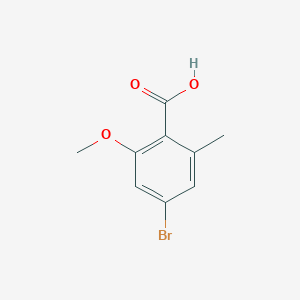
![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)
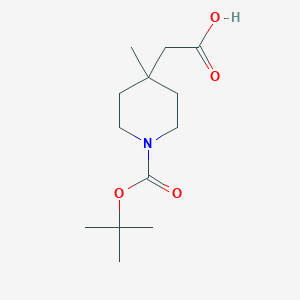
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
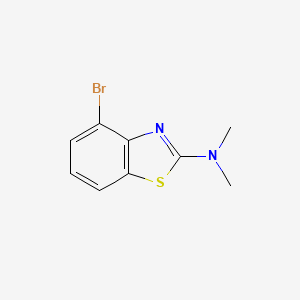
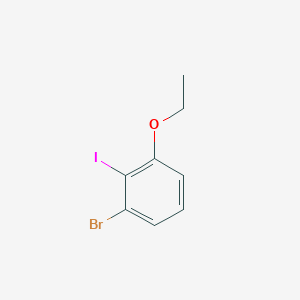
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)
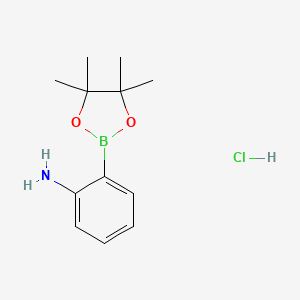
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
